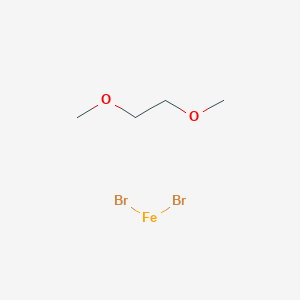

Iron(II) bromide, dimethoxyethane

Description

Significance and Research Context in Organometallic Chemistry

The significance of iron(II) bromide, dimethoxyethane in organometallic chemistry is intrinsically linked to the broader importance of iron as a versatile and earth-abundant metal. Organoiron chemistry, the study of compounds containing an iron-carbon bond, is a vast field where iron complexes are employed as reagents and catalysts. wikipedia.org The discovery of ferrocene (B1249389), a highly stable sandwich compound, marked a turning point and spurred the rapid growth of organometallic chemistry in the 20th century. wikipedia.org

Iron(II) bromide and its adducts like the dimethoxyethane complex serve as common precursors to a variety of other iron compounds. wikipedia.org For instance, anhydrous iron(II) bromide can be synthesized from iron powder and a methanol (B129727) solution of concentrated hydrobromic acid, which initially forms a methanol solvate. wikipedia.org This versatility allows for the creation of more complex organometallic structures.

The dimethoxyethane ligand in the complex is of particular note. Dimethoxyethane (DME) is a solvent used in various chemical reactions, including the preparation of organometallic reagents. msu.edu In the context of iron-catalyzed reactions, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which is structurally related to DME in its coordinating ability, have been shown to be crucial for achieving high conversion and selectivity in reactions such as cross-coupling, C-H activation, and borylation. nih.gov

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₄H₁₀Br₂FeO₂ americanelements.com |

| Molecular Weight | 305.77 g/mol americanelements.comcalpaclab.com |

| Appearance | Brown crystals americanelements.com |

| CAS Number | 99611-53-7 americanelements.comcalpaclab.com |

| Solubility in Water | Insoluble americanelements.com |

Overview of Current Research Trajectories and Challenges

Current research involving iron(II) bromide and its derivatives is focused on developing novel catalytic applications and understanding the underlying reaction mechanisms. A significant area of investigation is its use in cross-coupling reactions. For example, iron-catalyzed cross-coupling of ArMgX with alkyl halides has been studied, with research focusing on the role of additives like TMEDA. researchgate.net These studies aim to elucidate the reaction mechanism, with proposals of iron(II)/(III)/(I) catalytic cycles. researchgate.net

Another active research trajectory is the use of iron(II) bromide as a catalyst in C-H bond amination reactions. It has been shown to catalyze the transformation of ortho-substituted aryl azides into 2,3-disubstituted indoles through a tandem C-H bond amination and americanelements.compageplace.de-shift reaction. nih.gov

Furthermore, iron complexes derived from precursors like iron(II) bromide are being explored as models for the active sites of iron-containing enzymes. marquette.edu This biomimetic approach helps in understanding the function of these metalloenzymes and in designing novel catalysts for challenging chemical transformations. marquette.edu

Despite the promise of iron catalysis, several challenges remain. One of the key challenges is controlling the selectivity and reactivity of the iron catalysts. The formation of various iron species in solution can lead to complex reaction pathways, making it difficult to control the outcome of the reaction. researchgate.net Understanding the precise role of ligands and additives is crucial for overcoming these challenges and developing more efficient and selective iron-based catalytic systems. nih.gov

The table below outlines some of the recent research applications of iron(II) bromide and related compounds:

| Research Area | Application | Key Findings |

| Cross-Coupling Reactions | Synthesis of C-C bonds | Additives like TMEDA are crucial for high selectivity and yield. researchgate.net |

| C-H Bond Amination | Synthesis of indoles | Catalyzes tandem amination/ americanelements.compageplace.de-shift reactions of aryl azides. nih.gov |

| Biomimetic Chemistry | Modeling iron-containing enzymes | Synthesis of iron complexes to mimic the active sites of dioxygenases. marquette.edu |

| Materials Science | Precursor for iron oxides | Thermal decomposition of iron(II) oxalate, a related compound, yields various iron oxides. mdpi.com |

Properties

Molecular Formula |

C4H10Br2FeO2 |

|---|---|

Molecular Weight |

305.77 g/mol |

IUPAC Name |

dibromoiron;1,2-dimethoxyethane |

InChI |

InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

AHVHKRASADUPOO-UHFFFAOYSA-L |

Canonical SMILES |

COCCOC.[Fe](Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Role of Iron Ii Bromide, Dimethoxyethane

Preparation Routes for Iron(II) Bromide, Dimethoxyethane Adducts

The synthesis of this compound, often abbreviated as FeBr₂(dme), is primarily achieved through the direct reaction of anhydrous iron(II) bromide with 1,2-dimethoxyethane (B42094).

The most common and straightforward method for preparing the FeBr₂(dme) adduct involves the direct reaction of anhydrous iron(II) bromide (FeBr₂) powder with 1,2-dimethoxyethane (DME). discourse.group Anhydrous FeBr₂ is suspended in an excess of anhydrous DME and stirred. The reaction proceeds as the DME ligand coordinates to the iron center, breaking down the polymeric structure of solid FeBr₂ to form the soluble molecular adduct.

A typical laboratory-scale procedure involves charging a reaction flask with anhydrous iron(II) bromide and anhydrous 1,2-dimethoxyethane. discourse.group The suspension is stirred for an extended period, often overnight at room temperature, followed by a period of heating to ensure the reaction goes to completion. discourse.group The resulting product, a pale tan powder, is then isolated by filtration, washed with a non-coordinating solvent like pentane to remove excess DME, and dried under vacuum. discourse.group Reported yields for this method are typically high, in the range of 87%. discourse.group

Table 1: Typical Synthesis Parameters for this compound

| Parameter | Description | Source |

|---|---|---|

| Reactant 1 | Anhydrous iron(II) bromide (FeBr₂) | discourse.group |

| Reactant 2 | Anhydrous 1,2-dimethoxyethane (DME) | discourse.group |

| Reaction Time | Stirred overnight at room temperature, then 10 hours at 75°C | discourse.group |

| Product Appearance | Pale tan powder | discourse.group |

| Isolation Method | Filtration, washed with anhydrous pentane, and dried under vacuum | discourse.group |

| Reported Yield | ~87% | discourse.group |

This compound is a paramagnetic and moisture-sensitive solid. discourse.group Exposure to air can lead to oxidation of the iron(II) center and hydrolysis, resulting in decomposition of the complex. Therefore, its synthesis and handling must be performed under a dry, inert atmosphere.

Standard techniques for handling air-sensitive compounds are employed, such as the use of a dual-manifold vacuum/inert gas line (Schlenk line) or a glovebox. discourse.group All glassware is typically dried in an oven and cooled under vacuum or an inert gas stream before use. Solvents must be rigorously dried and deoxygenated. The final product should be stored in a sealed container under an inert atmosphere, such as argon or nitrogen, to prevent degradation. discourse.group

While conventional heating is standard for the synthesis of FeBr₂(dme), advanced techniques such as microwave-assisted synthesis offer potential advantages. Microwave heating can lead to rapid temperature increases in polar solvents, which can significantly reduce reaction times and sometimes improve yields. mdma.chnih.govnih.gov The mechanism involves the direct interaction of the microwave's electric field component with polar molecules in the reaction mixture, leading to efficient and uniform heating. mdma.ch

Although the literature does not extensively report on the specific microwave-assisted synthesis of FeBr₂(dme), the principles of this technique could be applied. Using a microwave synthesizer could potentially shorten the 10-hour heating period required in the conventional method, leading to a more energy-efficient process. discourse.groupdntb.gov.ua

The synthesis of FeBr₂(dme) can be evaluated using the principles of green chemistry, which aim to reduce waste and environmental impact. yale.edunih.gov

Atom Economy: The synthesis is an addition reaction where one molecule of FeBr₂ combines with one molecule of DME. This results in 100% of the atoms from the reactants being incorporated into the final product, representing an ideal atom economy. yale.edu

Solvents and Auxiliaries: The reaction uses DME as both a reactant and a solvent. A non-coordinating solvent like pentane is used for washing. While these are common organic solvents, green chemistry principles encourage minimizing solvent use and choosing less hazardous alternatives where possible. yale.edunih.gov

Energy Efficiency: The conventional method involves prolonged stirring and heating, which consumes energy. discourse.group Optimizing the reaction to proceed at ambient temperature or for shorter times, perhaps via microwave assistance, would align better with the principle of designing for energy efficiency. yale.edunih.gov

Influence of Reaction Conditions on Adduct Formation and Purity

The successful formation and isolation of pure this compound are highly dependent on the reaction conditions.

Purity of Reactants: The use of anhydrous FeBr₂ and, crucially, anhydrous DME is essential. discourse.group Any moisture present can lead to the formation of hydrated iron bromide species or other impurities. DME can be effectively dried using molecular sieves prior to the synthesis. discourse.group

Atmosphere: As an air-sensitive compound, maintaining an inert atmosphere throughout the synthesis and workup is critical to prevent oxidation and ensure the purity of the final Fe(II) complex. discourse.group

Role as a Precursor in Advanced Materials Synthesis

The primary utility of this compound lies in its role as a soluble source of Fe(II) ions in non-aqueous media. discourse.group This property makes it a valuable precursor in the synthesis of a variety of more elaborate materials and complexes, where the insoluble nature of anhydrous FeBr₂ would hinder reactivity. discourse.group

FeBr₂(dme) is frequently used as a starting material for the synthesis of:

Coordination Complexes: Its enhanced solubility allows for smoother reactions with higher yields in the synthesis of more intricate iron(II) coordination complexes with various organic ligands. discourse.group These complexes are foundational in areas from fundamental inorganic chemistry research to the development of new magnetic materials.

Catalysts: Dihalide complexes of iron(II) are used as starting points for catalysts in organic reactions, such as cross-coupling reactions. discourse.group Iron catalysis is an area of growing importance due to iron's low cost, abundance, and low toxicity compared to precious metals. mdpi.com The FeBr₂(dme) adduct provides a convenient entry point for generating catalytically active iron species in situ.

Organometallic Compounds: It serves as a precursor for various organometallic iron compounds. For instance, reactions with other organometallic reagents can lead to the formation of new iron-carbon bonds, which are central to the field of organometallic chemistry. wiley-vch.de

The use of FeBr₂(dme) as a precursor is a key step in accessing a wide range of iron-containing materials and molecules with tailored electronic, magnetic, and catalytic properties. americanelements.com

Precursor for Iron Nanoparticle Synthesis

This compound is an effective precursor for the synthesis of iron nanoparticles. umb.edu These nanoparticles are of considerable interest in fields such as catalysis, drug delivery, and magnetic resonance imaging. The synthesis process typically involves the chemical reduction of the FeBr₂(dme) complex.

The general methodology requires reacting the precursor with a suitable reducing agent within an inert atmosphere to prevent oxidation. umb.edu A common reducing agent for this process is sodium borohydride. umb.edu The dimethoxyethane ligand facilitates the dissolution of the iron salt in the reaction medium, allowing for a controlled reduction to yield iron nanoparticles. Key parameters such as precursor concentration, temperature, and the choice of reducing and capping agents can be modulated to control the size, shape, and surface properties of the resulting nanoparticles.

Table 1: Representative Synthesis Parameters for Iron Nanoparticles

| Parameter | Description | Typical Value/Compound |

|---|---|---|

| Iron Precursor | The source of iron for the nanoparticle synthesis. | This compound |

| Reducing Agent | The chemical species responsible for the reduction of Fe(II) to Fe(0). | Sodium borohydride (NaBH₄) |

| Atmosphere | The gaseous environment for the reaction to prevent oxidation. | Inert (e.g., Nitrogen, Argon) |

| Solvent | The medium in which the reaction is carried out. | Dimethoxyethane or other suitable organic solvent |

Precursor for Other Iron-Containing Materials and Thin Film Deposition

Beyond nanoparticle synthesis, this compound is a versatile precursor for a range of other iron-based materials and has potential applications in thin film deposition technologies.

Its role as a precursor extends to the synthesis of complex organometallic molecules. For instance, it is used in the synthesis of ferrocene (B1249389) and its derivatives. The reaction of FeBr₂(dme) with cyclopentadienyl metal compounds, such as cyclopentadienylmagnesium chloride, yields ferrocene, a highly stable "sandwich" compound with extensive applications in organometallic chemistry. This adduct is also a starting material for producing other half-sandwich complexes, such as pentaisopropylcyclopentadienyliron(II) bromide dimethoxyethane complex. mdpi.com

Furthermore, the FeBr₂(dme) complex functions as a catalyst in polymer science. It is employed in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers with specific molecular weights and narrow polydispersities. umb.edu In this context, the iron complex mediates the radical polymerization of monomers like styrene (B11656) and methyl methacrylate, allowing for precise control over the polymer chain growth. umb.edunih.gov

As an organometallic compound, this compound is also categorized as a precursor material for thin film deposition techniques like Chemical Vapor Deposition (CVD). Such precursors are essential for creating thin layers of material on substrates for applications in microelectronics and other advanced technologies. While specific studies detailing the deposition of iron-containing films directly from FeBr₂(dme) are not extensively documented in the literature, its properties are consistent with those required for CVD precursors.

Table 2: Applications of this compound as a Precursor

| Application Area | Product/Material | Role of FeBr₂(dme) | Example Reaction |

|---|---|---|---|

| Organometallic Synthesis | Ferrocene Derivatives | Iron Source | Reaction with cyclopentadienylmagnesium salts |

| Polymer Chemistry | Well-defined polymers (e.g., polystyrene) | ATRP Catalyst | Controlled polymerization of styrene |

| Materials Science | Iron-containing thin films | CVD Precursor | Potential for thermal decomposition to deposit iron films |

Coordination Chemistry and Ligand Interactions of Iron Ii Bromide, Dimethoxyethane

Nature of the Iron-Dimethoxyethane Coordination Sphere

The coordination of 1,2-dimethoxyethane (B42094) (DME) to the iron(II) center in iron(II) bromide dimethoxyethane results in a distinct coordination environment. The DME molecule acts as a bidentate chelating ligand, binding to the iron atom through its two oxygen atoms. This interaction creates a more stable complex than would be achieved with monodentate ether ligands, due to the chelate effect. The resulting coordination sphere around the iron(II) ion is typically pseudotetrahedral, with two bromide ions and the two oxygen atoms of the DME molecule completing the coordination.

Ligand Field Considerations and Electronic Structure of the Adduct

The interaction between the ligands and the d-orbitals of the iron(II) center is central to understanding the electronic structure of the FeBr₂(DME) adduct. According to Ligand Field Theory (LFT), the ligands create an electrostatic field that removes the degeneracy of the five d-orbitals. libretexts.orglibretexts.org In a simplified tetrahedral geometry, the d-orbitals split into two sets: a lower energy 'e' set (dₓ²₋ᵧ² and d₂²) and a higher energy 't₂' set (dₓᵧ, dₓ₂, and dᵧ₂).

For an iron(II) ion, which has a d⁶ electron configuration, the distribution of these electrons between the e and t₂ orbitals depends on the ligand field splitting energy (Δt) and the spin-pairing energy. uci.edu DME is generally considered a weak-field ligand, resulting in a small Δt. Consequently, it is more energetically favorable for the electrons to occupy the higher energy orbitals rather than to pair up in the lower energy orbitals. This leads to a high-spin configuration for the iron(II) center in the FeBr₂(DME) adduct. libretexts.org

The electronic structure can be further described by considering the molecular orbitals formed from the interaction of the iron d-orbitals and the ligand orbitals. The lone pairs on the oxygen atoms of DME and the bromide ions form sigma bonds with the appropriate d-orbitals of the iron(II) center. youtube.com This interaction raises the energy of the d-orbitals involved in bonding. The precise energy levels and the nature of the frontier orbitals will dictate the spectroscopic properties and reactivity of the complex.

Reactivity and Ligand Exchange Processes

The lability of the dimethoxyethane ligand is a key feature of the reactivity of iron(II) bromide dimethoxyethane. This allows for the facile substitution of the DME molecule by other ligands, making it a versatile starting material for the synthesis of a wide range of iron(II) complexes.

Substitution Reactions with Ancillary Ligands (e.g., phosphines, amines)

The DME ligand in FeBr₂(DME) can be readily displaced by stronger donor ligands such as phosphines and amines. These substitution reactions, often referred to as ligand exchange reactions, proceed by the incoming ligand attacking the metal center and displacing the coordinated DME. chemguide.co.uklibretexts.org The driving force for these reactions is typically the formation of more stable iron complexes with the new ligands.

For example, the reaction of FeBr₂(DME) with phosphine (B1218219) ligands can lead to the formation of iron(II)-phosphine complexes. nih.govrsc.org The nature of the resulting complex, including its stoichiometry and geometry, is influenced by the steric and electronic properties of the phosphine ligand. Similarly, amines can displace the DME ligand to form iron(II)-amine complexes. The study of these substitution reactions provides valuable mechanistic insights into the coordination chemistry of iron. rsc.org

Formation of More Elaborate Iron(II) Complexes

The utility of iron(II) bromide dimethoxyethane extends to the synthesis of more complex and elaborate iron(II) coordination compounds. marquette.edu By carefully selecting the incoming ligands, a diverse array of structures with varying coordination numbers and geometries can be achieved. For instance, it can serve as a precursor for the synthesis of iron complexes with polydentate ligands, which can enforce specific coordination geometries around the iron center.

These more elaborate complexes are often of interest for their potential applications in catalysis and materials science. The ability to systematically vary the ligand environment around the iron(II) center allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which in turn can influence their reactivity and physical properties. nih.gov

Dynamic Coordination Behavior and Solution Equilibria

In solution, iron(II) bromide dimethoxyethane can participate in dynamic coordination equilibria. The coordinated DME ligand can dissociate and re-associate with the iron center, and this process can be in competition with the coordination of solvent molecules, especially in coordinating solvents like tetrahydrofuran (B95107) (THF). nih.gov

The position of these equilibria is influenced by several factors, including the concentration of the complex, the nature of the solvent, and the temperature. For instance, in a non-polar solvent, the chelated DME adduct is likely to be the dominant species. However, in a coordinating solvent, solvent molecules may compete with the DME ligand for coordination sites on the iron center, leading to a mixture of species in solution. This dynamic behavior is a crucial consideration when using FeBr₂(DME) as a precursor in synthesis, as the nature of the reactive species in solution can affect the outcome of the reaction.

Comparative Coordination Studies with Related Metal Halide-DME Adducts

A comparative study of iron(II) bromide dimethoxyethane with other metal halide-DME adducts, such as those of nickel(II), provides valuable insights into the influence of the metal center on the coordination chemistry. nih.govnih.gov For example, nickel(II) bromide also forms a DME adduct, NiBr₂(DME), which is used as a catalyst and a precursor in the synthesis of other nickel complexes. researchgate.netchemicalbook.comsigmaaldrich.com

Comparing the structural and reactivity properties of FeBr₂(DME) and NiBr₂(DME) can highlight the differences arising from the different d-electron counts and ionic radii of Fe(II) and Ni(II). These differences can manifest in variations in bond lengths, coordination geometries, and the kinetics and thermodynamics of ligand exchange reactions. Such comparative studies contribute to a broader understanding of the coordination chemistry of first-row transition metals.

| Property | Iron(II) bromide, dimethoxyethane | Nickel(II) bromide, dimethoxyethane |

| CAS Number | 99611-53-7 sigmaaldrich.com | 28923-39-9 chemicalbook.com |

| Molecular Formula | C₄H₁₀Br₂FeO₂ calpaclab.com | C₄H₁₀Br₂NiO₂ sigmaaldrich.com |

| Molecular Weight | 305.77 g/mol calpaclab.comcymitquimica.com | 308.62 g/mol sigmaaldrich.com |

| Typical Use | Precursor in organometallic and coordination chemistry americanelements.com | Catalyst and precursor in synthesis sigmaaldrich.com |

Table 1: Comparison of Iron(II) and Nickel(II) Bromide Dimethoxyethane Adducts

Catalytic Applications and Mechanistic Investigations of Iron Ii Bromide, Dimethoxyethane

Homogeneous Catalysis Mediated by Iron(II) Bromide, Dimethoxyethane

The dimethoxyethane adduct of iron(II) bromide is a versatile and cost-effective catalyst in homogeneous catalysis, demonstrating significant efficacy in mediating key polymerization and carbon-carbon bond-forming reactions. Its utility stems from iron's abundance, low cost, and reduced toxicity compared to other transition metals frequently used in catalysis. rsc.orgnih.gov

Atom Transfer Radical Polymerization (ATRP) Catalysis

Iron(II) bromide, complexed with dimethoxyethane, serves as an effective catalyst for Atom Transfer Radical Polymerization (ATRP), a method of controlled radical polymerization. This approach is particularly valued for its ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.orgcmu.edu Iron-based catalysts are attractive for industrial-scale applications due to their environmental friendliness and economic advantages over more commonly used copper-based systems. rsc.org

The fundamental mechanism of ATRP involves a reversible redox process where a transition metal complex, in this case, based on iron(II) bromide, mediates the transfer of a halogen atom between a dormant polymer chain and the active, propagating radical. cmu.edu The process is initiated by the reaction of an alkyl halide initiator with the iron(II) complex (the activator). This one-electron oxidation of the iron center from Fe(II) to Fe(III) generates a radical species and the higher oxidation state iron(III) halide complex (the deactivator).

The generated radical then propagates by adding to monomer units. The key to the controlled nature of ATRP lies in the rapid and reversible deactivation of the propagating radical by the Fe(III) complex, which reforms the dormant polymer chain and the Fe(II) activator. cmu.edu This reversible deactivation process keeps the concentration of active radicals low, thereby minimizing termination reactions. cmu.edu

The polymerization kinetics typically follow a first-order relationship with respect to the monomer concentration, which is a hallmark of a controlled polymerization process where the number of propagating chains remains constant. cmu.educmu.edu The rate of polymerization can be influenced by several factors, including the nature of the monomer, the solvent, and the specific ligands coordinated to the iron center. cmu.edu In some systems, solvents like N,N-dimethylformamide (DMF) can themselves act as ligands for FeBr2, facilitating controlled polymerization even without additional specialized ligands. cmu.edu

A significant advantage of using iron(II) bromide complexes in ATRP is the ability to produce polymers with well-defined architectures. The number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, indicating that chain transfer and termination reactions are significantly suppressed. cmu.edu The experimental molecular weights are often in close agreement with the theoretical values calculated from the ratio of consumed monomer to the initiator concentration. cmu.educmu.edu

The polydispersity index (PDI, Mw/Mn), a measure of the distribution of molecular weights in a given polymer sample, is a critical indicator of the degree of control in a polymerization reaction. For ATRP catalyzed by iron(II) bromide complexes, the PDI values are typically low, often ranging from 1.1 to 1.4, signifying a narrow molecular weight distribution and a high degree of control over the polymerization process. cmu.edu The specific PDI value is dependent on the monomer being polymerized; for example, controlled polymerization has been successfully demonstrated for styrene (B11656) and various methacrylates. nih.govcmu.edu

Table 1: Polymerization of Styrene and Methyl Methacrylate using Iron(II)-Based ATRP Catalysts

| Monomer | Initiator | Catalyst System | Mn (experimental) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Styrene | Ethyl 2-bromoisobutyrate | FeIIIBr3/TTMPP | 24,100 | 1.25 | cmu.edu |

| Methyl Methacrylate | Not Specified | FeBr2 in NMP | Close to theoretical | 1.26 - 1.28 | cmu.edu |

Cross-Coupling Reactions and C-C Bond Formation

This compound is also implicated in the catalysis of cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. thieme-connect.de Iron-catalyzed protocols are particularly appealing as a more sustainable alternative to methods relying on palladium or other precious metals. thieme-connect.denih.gov

While specific studies focusing exclusively on the dimethoxyethane complex of FeBr₂ in allylation are not extensively detailed in the provided search results, the general principles of iron-catalyzed cross-coupling extend to these transformations. Iron catalysts are known to facilitate the coupling of various organometallic reagents with allylic electrophiles. The reaction mechanism likely involves the formation of a low-valent iron species that can undergo oxidative addition with an allylic halide or other electrophile, followed by transmetalation with a suitable nucleophile (e.g., a Grignard reagent) and subsequent reductive elimination to furnish the allylated product and regenerate the active iron catalyst.

Iron(II) bromide is a key component in catalytic systems designed for the cross-coupling of organic halides (both alkyl and aryl) with organometallic nucleophiles, such as Grignard reagents. thieme-connect.deasianpubs.org The presence of an ether-based solvent like dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF) is common in these protocols. thieme-connect.deresearchgate.net

In a typical reaction, the iron(II) bromide precatalyst is activated in situ. The reaction facilitates the formation of a new C-C bond between the organic moiety of the halide and the nucleophile. For instance, iron(III) chloride, a related precatalyst, in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), has been shown to effectively catalyze the coupling of alkyl halides with aryl Grignard reagents, yielding the cross-coupled products in high yields. thieme-connect.deasianpubs.org These reactions often proceed through mechanisms that may involve radical intermediates, as suggested by stereochemical outcomes. thieme-connect.de Recent advancements have also explored iron-catalyzed cross-electrophile coupling, for example, between aryl chlorides and alkyl chlorides, which circumvents the need for pre-formed organometallic reagents. nih.gov

Table 2: Examples of Iron-Catalyzed Cross-Coupling with Organic Halides

| Electrophile | Nucleophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Primary/Secondary Alkyl Halides | Aryl Grignard Reagents | FeCl3 (5 mol%), TMEDA | 45-99% | thieme-connect.de |

| Alkyl Bromide | Biphenyl Magnesium Bromide | Iron Salts (5 mol%), TMEDA | up to 92.3% | asianpubs.org |

| Aryl Chlorides | Unactivated Alkyl Chlorides | Iron/B2pin2 | up to 81% | nih.gov |

Oxidation and Reduction Catalysis

Mechanistic Elucidation of Catalytic Pathways

Understanding the reaction mechanisms is crucial for optimizing catalytic performance and designing new catalysts. For reactions involving iron(II) bromide dimethoxyethane, investigations focus on identifying the true catalytic species, the nature of the reaction pathways, and the cooperative role of the ligands.

The dimethoxyethane adduct of iron(II) bromide typically serves as a precatalyst that is converted into the active catalytic species under the reaction conditions. Spectroscopic and synthetic studies on related iron-catalyzed reactions provide insight into the likely intermediates. For instance, in cross-coupling reactions, the reaction of an iron(II) halide precatalyst with an organometallic reagent (like a Grignard reagent) can lead to the in-situ formation of organoiron(II) species. nih.gov

In studies of iron-catalyzed cross-couplings with phenyl nucleophiles, the monophenylated iron(II) species, Fe(Ph)X(L) (where X = Br, Cl and L = a phosphine (B1218219) ligand), has been identified as the predominant reactive species, suggesting that low-valent iron is not always a prerequisite for effective catalysis. nih.gov Similarly, in hydromagnesiation reactions using iron salts and TMEDA, initial coordination of the additive to the iron(II) center leads to the formation of iron(II) mono- and bis-alkyl complexes. nih.gov These alkyl-iron(II) intermediates, while often unstable, are key to the subsequent steps of the catalytic cycle. nih.gov The fragmentation of the dimethoxyethane ligand itself has also been studied, indicating that C-O bond activation can occur within the coordination sphere of the iron cation. researchgate.net

Table 1: Potential Intermediates in Catalysis Involving Iron(II) Halide Precursors

| Precursor System | Identified/Proposed Intermediate | Catalytic Reaction | Analytical Technique |

| FeX₂(L) + PhMgBr | Fe(Ph)X(L) | Kumada/Suzuki-Miyaura Coupling | Mössbauer, MCD Spectroscopy |

| FeCl₂ + EtMgBr + TMEDA | [TMEDA-Fe(II)-Et]⁺, [TMEDA-Fe(II)-Et₂] | Hydromagnesiation | Mössbauer Spectroscopy |

| Fe(DXE)⁺ + DXE | Fe(CH₂O)(DXE)⁺ | Ligand Fragmentation | FT-ICR Mass Spectrometry |

Note: Data is inferred from studies on analogous iron(II) halide systems. L = Ligand, X = Halide, DXE = Dimethoxyethane, TMEDA = Tetramethylethylenediamine.

Iron catalysis is well-known to proceed through both radical and organometallic pathways, and often a combination of the two. The choice of pathway is influenced by the substrates, ligands, and reaction conditions.

A radical pathway is often initiated by a single-electron transfer (SET) between the iron catalyst and a substrate. nih.gov For example, in the iron-catalyzed carboazidation of alkenes, the reaction is initiated by an SET from the iron(II) catalyst to an oxidant, generating a radical and an Fe(III) species. nih.gov This can trigger a radical relay process that leads to the final product. nih.gov The generation of bromine radicals from the photolysis of Fe(III)Br₃ further supports the accessibility of radical pathways involving iron bromide species. nih.gov Another novel radical generation mechanism involves an intramolecular homolytic substitution (SH2) reaction, where an iron(II) center acts as a "metalloradical," attacking a trialkylsulfonium group to release an alkyl radical and form an iron(III) species. ethz.ch

Conversely, organometallic pathways involve classical steps such as oxidative addition, reductive elimination, and insertion. In many cross-coupling reactions, the cycle involves the formation of discrete organoiron intermediates that undergo these fundamental transformations. nih.govnih.gov

Metal-ligand cooperation (MLC) is a paradigm in which the ligand is not a passive spectator but actively participates in the catalytic transformation. numberanalytics.comrsc.org This cooperation is crucial for the high reactivity observed in many iron-catalyzed reactions. The ligand can participate by acting as a Lewis base, an aromatization/dearomatization shuttle, or as an electron reservoir with reversible redox activity. researchgate.net

A prominent example is the "passive-type ligand-based reduction," where the electrons required for a transformation, such as the reduction of CO₂, are supplied by the ligand framework rather than the metal center. researchgate.net In such cases, the iron can maintain its stable +2 oxidation state throughout the catalytic cycle while the ligand is reversibly reduced and reoxidized. researchgate.net The dimethoxyethane ligand in the title compound, while not a classic non-innocent ligand, can influence the reactivity of the iron center through its coordination and potential to undergo fragmentation, hinting at a cooperative role. researchgate.net In hydrogenation reactions, ligands can participate directly in the heterolytic cleavage of H₂. numberanalytics.com This synergistic interaction between the metal and its ligand is a powerful strategy for enhancing catalytic activity and selectivity. numberanalytics.comrsc.org

Redox Chemistry and Reactivity Profiles of Iron Ii Bromide, Dimethoxyethane Complexes

Redox Potentials and Electrochemistry

The electrochemical properties of iron complexes are fundamental to understanding their reactivity. Cyclic voltammetry (CV) is a key technique used to probe the redox potentials, which correspond to the energy levels of the frontier orbitals involved in electron transfer processes. For iron(II) bromide complexes, the coordination environment, including the dimethoxyethane (DME) ligand, significantly influences these potentials.

While specific CV data for the simple FeBr₂(dme) adduct is not extensively detailed in the provided literature, the principles can be understood from related systems. For instance, in electroreductive iron catalysis, controlling the applied potential is crucial to selectively achieve the desired reduction, such as Fe(II) to Fe(I), while avoiding over-reduction to Fe(0). chemrxiv.org This is often accomplished by using a redox mediator, like cobaltocene (B1669278), which facilitates electron transfer at a specific potential (e.g., -1.45 V vs Fc+/0 for the Fe(II/I) reduction in a model system). chemrxiv.org The redox potential is a critical parameter that determines the feasibility and selectivity of such catalytic processes. chemrxiv.org

The electronic nature of the ligands bound to the iron center directly impacts its redox potentials. The oxidation of a ferrocene (B1249389) moiety within a ligand, for example, can significantly reduce the electron-donating ability of that ligand, which in turn affects the redox properties of the metal center it is coordinated to. nih.gov This principle highlights the tunability of iron's redox behavior through ligand modification.

Table 1: Representative Redox Potentials of Related Iron and Mediator Systems

| Redox Couple | Potential (V vs Fc+/0) | System/Conditions | Significance |

|---|---|---|---|

| Fe(II) / Fe(I) | ca. -1.45 | Electroreductive catalysis with (P3P)Fe complex and cobaltocene mediator | Potential for generating the catalytically active Fe(I) state. chemrxiv.org |

| Ferrocenyl Ligand Oxidation | +0.56 to +0.62 | Ruthenium complex with a ferrocenylmethyl-NHC ligand | Demonstrates ligand-centered redox events that modify catalytic activity. nih.gov |

| Permethylferrocenyl Ligand Oxidation | +0.30 to +0.36 | Ruthenium complex with a pentamethylferrocenyl-NHC ligand | Shows how ligand modification tunes redox potential. nih.gov |

Formation and Stabilization of Various Iron Oxidation States

The dimethoxyethane ligand, a bidentate ether, plays a crucial role in the formation and stabilization of various oxidation states of iron. By coordinating to the iron(II) center, DME provides electronic stabilization, influencing the accessibility of both lower and higher oxidation states.

The coordination of chelating ligands like DME is key to accessing and controlling the reduction to lower oxidation states. nih.gov For example, studies with the analogous ligand tetramethylethylenediamine (TMEDA) show that its initial coordination to an iron(II) center is essential for the formation of iron(II)-alkyl species. nih.gov These intermediates can then undergo a controlled reduction to form catalytically active, alkene-stabilized iron(0) complexes. nih.gov This demonstrates a paradigm where the ligand facilitates a controlled reduction pathway, preventing indiscriminate reduction and aggregation. nih.gov The scarcity of stable β-hydrogen-containing alkyl-iron(II) complexes is due to their tendency to be short-lived intermediates that precede reduction to lower iron oxidation states. nih.gov

Investigations into the gas-phase chemistry of cationic iron complexes with DME show that the ligand can be activated, leading to cleavage of C-O bonds. nih.gov This reactivity underscores the intimate electronic interaction between the iron center and the DME ligand, which is fundamental to the complex's stability and subsequent reactivity.

Electron Transfer Processes in Reactivity

Electron transfer is the cornerstone of the redox reactivity of iron(II) bromide dimethoxyethane. The process can occur through different mechanisms, broadly classified as inner-sphere or outer-sphere pathways. libretexts.orglibretexts.org In an outer-sphere mechanism, an electron moves between two separate coordination spheres, whereas an inner-sphere mechanism involves an electron passing through a bridging ligand that connects the two metal centers. libretexts.orgresearchgate.netsapub.org

In the context of catalysis, the electron transfer step is often rate-limiting. chemrxiv.org For example, in an electrocatalytic semi-hydrogenation reaction, a combination of cyclic voltammetry and controlled potential electrolysis studies supported a rate-limiting single electron transfer to generate a formal Fe(I) species from an Fe(II) precursor. chemrxiv.org This Fe(I) intermediate is then capable of engaging the substrate in subsequent reaction steps. chemrxiv.org

The transfer of an electron induces changes in the coordination sphere. For instance, the reduction of Fe(II) to Fe(I) or the oxidation to Fe(III) alters the charge and size of the iron center, leading to adjustments in the Fe-ligand bond lengths. libretexts.org These structural reorganizations are an intrinsic part of the energy barrier for electron transfer, as described by Marcus theory. miami.edu

Relationship Between Redox Behavior and Catalytic Activity

A direct and profound relationship exists between the redox properties of an iron complex and its performance as a catalyst. The ability to access specific oxidation states at well-defined potentials is what enables iron to mediate a wide array of chemical reactions.

This connection is clearly illustrated in redox-switchable catalysis. nih.gov By incorporating a redox-active unit, such as ferrocene, into the ligand framework of a catalyst, the catalytic activity can be turned "on" or "off" by chemically or electrochemically changing the oxidation state of that unit. nih.gov For example, a ruthenium metathesis catalyst bearing a ferrocenyl-functionalized ligand exhibited significantly different reaction rates in its neutral ferrocene state compared to its oxidized ferrocenium (B1229745) state. nih.gov The activity of the catalyst could be reversibly modulated by cycling between these two redox states. nih.gov

Furthermore, the redox potential of the iron catalyst dictates the selectivity of a reaction. In the iron-catalyzed hydromagnesiation of styrenes, the use of a TMEDA additive (analogous to DME) allows for a controlled reduction to specific, catalytically active iron(0) species, which would not be accessible otherwise. nih.gov Similarly, in electrocatalytic hydrogenation, operating at the Fe(II)/Fe(I) potential prevents over-reduction to Fe(0), thereby mitigating undesirable side reactions like the hydrogen evolution reaction and enabling the desired catalytic cycle to proceed. chemrxiv.org This demonstrates that a nuanced understanding and control of the redox behavior are paramount for designing effective and selective iron-based catalytic systems.

Advanced Characterization Techniques in Research on Iron Ii Bromide, Dimethoxyethane

Spectroscopic Methods for Structure and Electronic Properties Elucidation

Spectroscopic techniques are indispensable for probing the coordination environment and electronic configuration of the iron(II) center in its dimethoxyethane adduct.

Due to the paramagnetic nature of the high-spin iron(II) center, the NMR spectra of FeBr₂·dme are expected to exhibit significantly broadened and shifted resonances compared to the free diamagnetic dimethoxyethane (DME) ligand. The presence of the unpaired electrons on the iron atom provides a powerful mechanism for nuclear relaxation, leading to broad spectral lines. Furthermore, the hyperfine coupling between the unpaired electrons and the ligand nuclei results in large chemical shift changes.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Free Dimethoxyethane (DME) Note: This table is for the free ligand and is provided for comparison. The shifts for the coordinated ligand in Iron(II) bromide, dimethoxyethane would be significantly different.

| Nucleus | Group | Chemical Shift (ppm) |

| ¹H | -OCH₃ | ~3.31 |

| ¹H | -CH₂- | ~3.48 |

| ¹³C | -OCH₃ | ~59.0 |

| ¹³C | -CH₂- | ~71.9 |

Data is illustrative and based on typical values for free DME in CDCl₃.

The interpretation of NMR spectra for paramagnetic compounds can be complex, often requiring advanced techniques and theoretical calculations to fully understand the electronic structure. researchgate.netnih.gov

Infrared spectroscopy is a valuable tool for confirming the coordination of the dimethoxyethane ligand to the iron center. The C–O stretching vibrations of the ether functional groups are particularly sensitive to coordination. In free DME, the C–O-C asymmetric stretch appears around 1120 cm⁻¹. Upon coordination to a Lewis acidic metal center like iron(II), this band is expected to shift to a lower frequency, typically by 50-100 cm⁻¹, due to the weakening of the C–O bond.

Additionally, new vibrational modes corresponding to the Fe–O bonds would appear in the far-infrared region of the spectrum, typically below 500 cm⁻¹. While a specific IR spectrum for FeBr₂·dme is not detailed in the provided search results, analysis of related iron(II) halide complexes with ether ligands consistently shows these characteristic shifts. For example, in a study of dichlorobis(benzothiazole)iron(II), the Fe-ligand stretching vibrations were identified in the far-IR region. organicchemistrydata.org

The UV-Vis spectrum of high-spin iron(II) complexes is characterized by weak d-d transitions. For an octahedral Fe(II) center (d⁶ configuration), a single spin-allowed transition, ⁵T₂g → ⁵E_g, is expected. This transition is typically broad and appears in the near-infrared region. In a distorted tetrahedral or other lower-symmetry environments, the degeneracy of the d-orbitals is further lifted, which can result in multiple absorption bands.

Although a specific UV-Vis spectrum for FeBr₂·dme is not available, studies on related iron(II) complexes can provide insight. For instance, the electronic spectra of tetrahedral iron(II) halide complexes with various ligands show absorptions in the near-infrared and visible regions, which are assigned to d-d transitions. organicchemistrydata.org The intensity and position of these bands are sensitive to the coordination geometry and the nature of the ligands.

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of the iron nucleus, providing information on its oxidation state, spin state, and site symmetry. researchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For high-spin iron(II) complexes, the isomer shift typically falls in the range of +0.6 to +1.4 mm/s (relative to α-Fe at room temperature). The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus, which is present in asymmetrically coordinated iron centers.

While specific Mössbauer data for FeBr₂·dme is not provided in the search results, a study on the related complex FeBr₂(TMEDA) (where TMEDA is tetramethylethylenediamine, a chelating diamine ligand) reported an isomer shift (δ) of 0.68 mm/s and a quadrupole splitting (ΔE_Q) of 2.04 mm/s. materialsproject.org These values are characteristic of a high-spin Fe(II) species in a distorted tetrahedral environment. It is expected that FeBr₂·dme would exhibit similar Mössbauer parameters. Another study on various iron(II) complexes also highlights the utility of Mössbauer spectroscopy in distinguishing between different coordination geometries. organicchemistrydata.orgnih.gov

Table 2: Illustrative Mössbauer Parameters for a Related High-Spin Fe(II) Complex

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| FeBr₂(TMEDA) | 0.68 | 2.04 |

Data from a related compound, provided for illustrative purposes. materialsproject.org

Diffraction Techniques for Solid-State Structure Determination

Although a crystal structure for FeBr₂·dme has not been specifically reported in the search results, the structure of the related compound, FeBr₂(TMEDA), has been determined. materialsproject.org In this complex, the iron(II) center adopts a distorted tetrahedral geometry, coordinated to two bromide ions and the two nitrogen atoms of the chelating TMEDA ligand. It is highly probable that FeBr₂·dme would adopt a similar monomeric structure with a distorted tetrahedral coordination environment, where the two oxygen atoms of the DME ligand chelate to the iron center.

For comparison, the crystal structure of anhydrous iron(II) bromide (FeBr₂) reveals a layered polymeric structure with octahedrally coordinated iron centers. materialsproject.org The coordination of DME breaks up this polymeric structure to form discrete molecular units.

Table 3: Representative Crystallographic Data for Anhydrous Iron(II) Bromide (FeBr₂) and a Related Fe(II) Complex Note: This table provides data for related compounds to illustrate typical structural parameters.

| Parameter | Anhydrous FeBr₂ | FeBr₂(TMEDA) |

| Crystal System | Trigonal | Monoclinic |

| Space Group | P-3m1 | P2₁/c |

| a (Å) | 3.78 | 8.23 |

| b (Å) | 3.78 | 12.01 |

| c (Å) | 6.18 | 11.89 |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.4 |

| γ (°) | 120 | 90 |

| Fe-Br bond length (Å) | ~2.58 | ~2.38 |

| Fe-Ligand bond length (Å) | N/A | ~2.20 (Fe-N) |

Data for anhydrous FeBr₂ and FeBr₂(TMEDA) are provided for comparative purposes. materialsproject.org

Magnetic Characterization Techniques

The magnetic properties of iron compounds are of significant interest due to their potential applications in data storage, catalysis, and biomedical fields.

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field. This technique can reveal information about the magnetic ordering (paramagnetism, ferromagnetism, antiferromagnetism) and the magnetic moments of the atoms within a compound.

For Iron(II) bromide, which is known to be paramagnetic at room temperature, SQUID magnetometry would be employed to determine its magnetic susceptibility. The temperature dependence of the magnetic susceptibility can provide insights into the electronic structure of the Fe(II) ion and the nature of the magnetic interactions between neighboring iron centers. While specific SQUID data for FeBr₂(dme)₂ is not widely published, the study of related iron complexes reveals the type of data that can be obtained.

Table 2: Illustrative Magnetic Susceptibility Data for a Paramagnetic Iron(II) Complex

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) |

|---|---|

| 2 | 1.25 |

| 10 | 0.26 |

| 50 | 0.055 |

| 100 | 0.028 |

This table provides a hypothetical dataset to illustrate the typical temperature-dependent magnetic susceptibility behavior of a paramagnetic Fe(II) compound as measured by SQUID magnetometry.

From such data, the effective magnetic moment can be calculated, which for a high-spin Fe(II) complex is expected to be close to the spin-only value of 4.90 μB. Deviations from this value can indicate spin-orbit coupling or other magnetic phenomena.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a compound, elucidating its elemental composition, and providing information about its structure through fragmentation analysis.

For a coordination complex like this compound, mass spectrometry can be used to verify its formation and purity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing such compounds. The resulting mass spectrum would be expected to show a peak corresponding to the molecular ion or related fragments.

Table 3: Expected Mass-to-Charge Ratios (m/z) for FeBr₂(dme)₂ and its Fragments

| Ion | Expected m/z |

|---|---|

| [FeBr₂(dme)₂]⁺ | 305.8 |

| [FeBr₂(dme)]⁺ | 215.9 |

This table presents a theoretical list of possible ions and their expected m/z values that could be observed in a mass spectrum of this compound, based on its molecular formula.

Surface Analysis Techniques for Nanomaterials Derived from this compound

This compound can serve as a precursor for the synthesis of iron-containing nanomaterials, such as iron oxide nanoparticles. The characterization of the surface of these nanomaterials is critical as it governs their interaction with the environment and their performance in various applications.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) are commonly employed for this purpose. XPS provides information about the elemental composition and chemical states of the atoms on the surface of the material. TEM, on the other hand, offers high-resolution imaging of the nanoparticles, revealing their size, shape, and morphology.

In the case of iron oxide nanoparticles derived from FeBr₂(dme)₂, XPS would be used to confirm the formation of iron oxides by identifying the characteristic binding energies of Fe 2p and O 1s electrons. The analysis of the Fe 2p spectrum can distinguish between different oxidation states of iron (Fe²⁺ and Fe³⁺). TEM would be used to visualize the nanoparticles, with typical findings for iron oxide nanoparticles being spherical or quasi-spherical shapes with diameters in the nanometer range.

Table 4: Typical Binding Energies in XPS Analysis of Iron Oxide Nanoparticles

| Photoelectron Line | Typical Binding Energy (eV) |

|---|---|

| Fe 2p₃/₂ | ~711 |

| Fe 2p₁/₂ | ~724 |

This table shows representative binding energy values for iron and oxygen in iron oxide nanoparticles, which would be used to confirm their surface composition via XPS.

Theoretical and Computational Chemistry Studies of Iron Ii Bromide, Dimethoxyethane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Prediction of Geometries and Coordination Environments

Table 7.1.1: Hypothetical DFT-Predicted Geometrical Parameters for FeBr₂(dme) (Note: The following data is illustrative and not based on published results, as none were found.)

| Parameter | Predicted Value (Functional/Basis Set) |

|---|---|

| Fe-Br bond length | Data not available |

| Fe-O bond length | Data not available |

| Br-Fe-Br bond angle | Data not available |

Analysis of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can predict various spectroscopic parameters, including NMR chemical shifts, which are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the NMR shielding tensors.

For FeBr₂(dme), predicting the ¹H and ¹³C NMR chemical shifts of the dimethoxyethane ligand would help to confirm its coordination mode and understand the electronic influence of the iron(II) center. The chemical shifts of the methylene (B1212753) and methyl protons and carbons would be sensitive to their coordination to the paramagnetic Fe(II) ion. However, no published studies were found that report the calculated NMR chemical shifts for this specific complex. Computational studies on related systems, such as magnesium complexes with DME, demonstrate the feasibility of such calculations to probe the solution structure and coordination. researchgate.net

Table 7.1.2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for FeBr₂(dme) Ligand (Note: The following data is illustrative and not based on published results.)

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| -OCH₃ | Data not available | Data not available |

High-Level Quantum Chemical Calculations (e.g., CASSCF, NEVPT2) for Electronic States

For transition metal complexes with multiple low-lying electronic states, DFT can sometimes be inadequate. High-level multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence state Perturbation Theory (NEVPT2) are more suitable for accurately describing the electronic states and potential energy surfaces. researchgate.net

These methods are crucial for understanding the photochemistry, magnetism, and reactivity of open-shell systems like many iron(II) complexes. For FeBr₂, the electronic and magnetic properties are known to arise from the fine electronic structure of the Fe²⁺ ion, where spin-orbit coupling plays a significant role. arxiv.org The coordination of dimethoxyethane would further modify the crystal field and the energies of the d-orbitals. A CASSCF/NEVPT2 calculation would involve defining an active space of the iron's 3d orbitals and the electrons within them to accurately compute the ground and excited electronic states. Unfortunately, such detailed calculations specific to the FeBr₂(dme) adduct have not been reported in the searched literature.

Computational Mechanistic Investigations of Reactions

FeBr₂ is often used as a catalyst or precatalyst in various organic reactions, such as cross-coupling reactions. researchgate.net Computational studies are instrumental in elucidating the mechanisms of these transformations.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that control the reaction rate. By calculating the energies of these species, a free energy profile for a proposed mechanism can be constructed.

For a reaction catalyzed by FeBr₂(dme), this would involve modeling the interaction of the complex with the substrates, locating the transition state for the key bond-forming or bond-breaking steps, and identifying the pathway for catalyst regeneration. While general DFT studies on iron-catalyzed cross-coupling reactions exist, they often involve different ligand systems. researchgate.net A specific mechanistic investigation starting from FeBr₂(dme) is not available.

Simulation of Catalytic Cycles

By combining the individual steps elucidated through transition state analysis, a complete catalytic cycle can be simulated. This provides a comprehensive understanding of the catalyst's role, the rate-determining step, and the factors influencing selectivity. For instance, in situ DRIFTS and DFT studies have been combined to understand the promoting effect of iron in bimetallic catalysts for CO₂ methanation, showcasing the power of combining experimental and computational approaches. researchgate.net A similar dedicated study for a reaction catalyzed by FeBr₂(dme) would be highly valuable but has not been found.

Computational Studies on Magnetic Properties and Spin States

Computational studies have provided significant insights into the electronic and magnetic properties of iron(II) bromide compounds. These theoretical investigations are crucial for understanding the fine electronic structure, which is determined by the interplay of spin-orbit coupling, crystal-field effects, and inter-site spin-dependent interactions.

Research has successfully described the electronic and magnetic properties of FeBr2 as originating from the Fe²⁺ ions. arxiv.org Theoretical models that incorporate spin-orbit coupling and trigonal distortion have been able to accurately predict the magnetic doublet ground state. arxiv.org This indicates that the six 3d electrons in the Fe²⁺ ion are strongly correlated, leading to their full localization and resulting in an insulating state. arxiv.org

A key finding from these calculations is the essential role of spin-orbit coupling in any meaningful analysis of the electro-magnetic properties of FeBr2. arxiv.org The orbital moment is significantly unquenched by the off-cubic trigonal distortion in the presence of this coupling. arxiv.org The large magnetic moment of the iron ion can be theoretically derived when the spin-orbit coupling is correctly taken into account. arxiv.org

The table below summarizes key theoretical values derived from computational studies of FeBr2.

| Property | Calculated Value | Significance |

| Magnetic Moment of Iron | 4.4 µB | Derived by accounting for spin-orbit coupling. arxiv.org |

| Orbital Moment | 0.74 µB | Demonstrates a largely unquenched state due to trigonal distortion and spin-orbit coupling. arxiv.org |

| Excited Singlet Energy | 2.8 meV | Results from the trigonal distortion, leading to the magnetic doublet ground state. arxiv.org |

These computational findings are in good agreement with experimental data, underscoring the predictive power of theoretical chemistry in understanding the magnetic behavior of such compounds. arxiv.org

Future Research Directions and Emerging Applications of Iron Ii Bromide, Dimethoxyethane

Design and Synthesis of Advanced Ligand Systems for Tuned Reactivity

The reactivity and selectivity of iron catalysts are intricately linked to the design of the surrounding ligand sphere. Future research will undoubtedly focus on the development of sophisticated ligand systems to precisely control the catalytic activity of iron complexes derived from iron(II) bromide, dimethoxyethane.

Key areas of exploration include:

Multidentate N-donor Ligands: Building upon the success of existing nitrogen-based ligands, researchers will likely explore more complex architectures. encyclopedia.pub This includes the synthesis of ligands with higher denticity and the incorporation of specific structural motifs to enforce desired coordination geometries around the iron center. For instance, the use of rigid backbones can pre-organize the donor atoms for optimal binding, while the introduction of chiral elements can facilitate enantioselective transformations. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have proven to be exceptional ligands for a wide range of transition metals, including iron. encyclopedia.pubrsc.org Their strong σ-donating ability and steric tunability make them ideal candidates for stabilizing reactive iron species and promoting challenging catalytic steps. Future work will likely involve the synthesis of novel NHC ligands with tailored electronic and steric properties to enhance catalytic performance in specific reactions. encyclopedia.pubrsc.org

P-Based Ligands: Chiral phosphine (B1218219) ligands have a long and successful history in asymmetric catalysis. nih.gov The development of new phosphine-based ligands, including those with mixed P/N or P/O donor sets, will be crucial for expanding the scope of iron-catalyzed asymmetric reactions. nih.gov Mechanistic studies to understand the role of these ligands in enantioselection will be vital for rational catalyst design. nih.gov

"Non-Innocent" Ligands: Ligands that can actively participate in the catalytic cycle by undergoing reversible redox changes are termed "non-innocent." These ligands can store and release electrons, thereby facilitating multi-electron transformations at the iron center. The design and synthesis of new non-innocent ligands will open up new avenues for iron catalysis, particularly in reactions requiring formal changes in the iron oxidation state.

Exploration in Novel Catalytic Transformations and Synthetic Methodologies

With a growing arsenal (B13267) of advanced ligands, the exploration of novel catalytic transformations using this compound as a precursor is a major research frontier. The inherent low cost and low toxicity of iron make it an attractive alternative to precious metal catalysts in a wide array of organic reactions. nih.govacs.org

Emerging areas of application include:

Asymmetric Catalysis: The development of enantioselective transformations is a cornerstone of modern organic synthesis. nih.gov Iron catalysts derived from chiral ligands have shown promise in a variety of asymmetric reactions, including transfer hydrogenation of ketones and cyclopropanation. nih.govnih.gov Future efforts will focus on expanding the repertoire of iron-catalyzed asymmetric reactions and improving enantioselectivities to levels comparable to those achieved with noble metals. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds represents a highly atom-economical approach to the synthesis of complex molecules. encyclopedia.pub Iron catalysts have demonstrated the ability to mediate C-H amination and other functionalization reactions. mdpi.com The development of more active and selective iron catalysts for C-H functionalization will have a significant impact on the synthesis of pharmaceuticals and other fine chemicals.

Cross-Coupling Reactions: Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Research in this area will likely focus on expanding the scope of coupling partners and developing more robust and user-friendly catalytic systems.

Polymerization Reactions: Iron complexes have shown activity in the polymerization of various monomers. researchgate.net The design of new iron catalysts with tailored ligand environments could lead to the synthesis of polymers with controlled microstructures and novel properties.

Integration into Sustainable Chemistry and Materials Science Platforms

The principles of green chemistry, which advocate for the use of environmentally benign processes and renewable resources, are increasingly influencing chemical research and development. yale.edu Iron catalysis, with its reliance on an earth-abundant and non-toxic metal, is inherently aligned with these principles. nih.gov

Future research will focus on integrating this compound-based systems into sustainable chemical processes:

Biomass Conversion: The conversion of renewable biomass into valuable chemicals and fuels is a key aspect of a sustainable future. Iron catalysts are being explored for their potential to facilitate various transformations of biomass-derived platform molecules.

CO2 Reduction: The catalytic reduction of carbon dioxide into useful fuels and chemical feedstocks is a major challenge in sustainable chemistry. Iron complexes have shown promise as catalysts for CO2 hydrogenation and other reduction reactions.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional energy-intensive methods. uni-paderborn.de Photoactive iron complexes are being developed for applications in solar energy conversion and photocatalysis. rsc.orguni-paderborn.de Significant progress has been made in extending the lifetime of the excited states of these complexes, a key parameter for their efficiency. rsc.org

Development of this compound-Based Functional Materials

The unique electronic and magnetic properties of iron complexes make them attractive building blocks for the development of functional materials. ucj.org.ua this compound can serve as a convenient precursor for the synthesis of a variety of iron-containing materials.

Magnetic Nanoparticles: Iron-based magnetic nanoparticles have a wide range of applications, including in catalysis, environmental remediation, and biomedical imaging. nih.govrsc.org The synthesis of these nanoparticles with controlled size, shape, and surface functionality is an active area of research. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Iron-based MOFs have shown promise for applications in gas storage, separation, and catalysis. researchgate.net The use of this compound as a precursor allows for the synthesis of MOFs with specific topologies and functionalities.

Spin-Crossover Materials: Some iron(II) complexes exhibit a phenomenon known as spin-crossover (SCO), where the spin state of the iron ion can be switched by external stimuli such as temperature, pressure, or light. ucj.org.ua This property makes them promising candidates for applications in molecular switches, sensors, and data storage devices. ucj.org.ua

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Iron(II) bromide dimethoxyethane (FeBr₂·DME), and how do moisture sensitivity and solvent choice impact reproducibility?

- FeBr₂·DME is typically synthesized by reacting anhydrous FeBr₂ with 1,2-dimethoxyethane (DME) under inert conditions due to its hygroscopic nature . Purity (>98%) is critical for catalytic applications; impurities may arise from residual solvents or oxidation. Storage under argon or nitrogen in airtight containers is essential to prevent decomposition. Recrystallization in dry DME under Schlenk-line conditions is recommended to maintain stoichiometric integrity .

Q. How does FeBr₂·DME function as a Lewis acid catalyst in cross-coupling reactions, and what experimental parameters optimize its activity?

- FeBr₂·DME acts as a Lewis acid by coordinating to electron-rich substrates, facilitating oxidative addition or transmetallation steps. Optimal conditions include anhydrous DME as the solvent, temperatures between 80–140°C, and reaction times of 10–24 hours, depending on substrate steric effects . For example, in alkylation reactions, pre-drying DME over molecular sieves improves catalytic turnover by minimizing water-induced deactivation .

Q. What analytical techniques are most reliable for characterizing FeBr₂·DME and detecting common impurities?

- X-ray crystallography confirms structural integrity, while FT-IR identifies DME coordination via ether-oxygen stretching bands (~1100 cm⁻¹) . TGA (thermogravimetric analysis) detects solvent loss or decomposition above 150°C. ICP-OES quantifies iron content to verify stoichiometry, and Karl Fischer titration monitors moisture levels (<50 ppm) .

Advanced Research Questions

Q. How do solvent-solute interactions in DME affect the reactivity of FeBr₂·DME in high-temperature reactions, and how can pressure modulate these effects?

- DME’s weak solvation of anions enhances FeBr₂’s Lewis acidity but limits ion-pair dissociation. At elevated pressures (e.g., 1–5 kbar), DME’s low polarity minimizes solvent reorganization energy, favoring concerted mechanisms. For example, in alkylation reactions, high-pressure conditions in DME increase C/O alkylation ratios by 20–30% compared to methanol, as shown in Table 1 :

| Solvent | Pressure (kbar) | C-Alkylation (%) | O-Alkylation (%) |

|---|---|---|---|

| DME | 1 | 85 | 15 |

| Methanol | 1 | 65 | 35 |

Q. What mechanistic insights explain contradictory reports on FeBr₂·DME’s efficacy in enantioselective catalysis?

- Discrepancies arise from DME’s dual role as a ligand and solvent. In asymmetric cycloadditions, excess DME can displace chiral ligands (e.g., bis-oxazolines), reducing enantiomeric excess (ee). Controlled ligand-to-iron ratios (e.g., 2:1) and low temperatures (–40°C) stabilize the active chiral complex, as demonstrated in photolytic demetalation studies . Contradictory ee values (30–90%) in literature often stem from unaccounted trace moisture or oxygen .

Q. How can computational modeling (DFT/MD) guide the design of FeBr₂·DME-mediated reactions, particularly in predicting solvent effects and transition states?

- Density Functional Theory (DFT) calculates FeBr₂·DME’s binding energies with substrates (e.g., cyclopentadienones), identifying favorable η⁴-coordination modes. Molecular Dynamics (MD) simulations reveal DME’s microheterogeneity in ethanol mixtures, where hydrogen-bonding networks compete with FeBr₂ coordination, altering reaction pathways . For example, MD predicts a 15% yield increase in DME/ethanol (3:1 v/v) due to optimized solvation-shell dynamics .

Methodological Considerations

Q. What protocols mitigate FeBr₂·DME decomposition during long-term storage or extended reactions?

- Use Schlenk techniques for transfers and store under argon at –20°C. For reactions >24 hours, add fresh DME (10% v/v) periodically to replenish evaporated solvent. In-situ FT-IR monitoring detects DME loss (decline in 1100 cm⁻¹ band), signaling the need for solvent replenishment .

Q. How can researchers reconcile discrepancies in catalytic activity between FeBr₂·DME and related adducts (e.g., CoBr₂·DME or NiBr₂·DME)?

- Comparative cyclic voltammetry reveals FeBr₂·DME’s lower reduction potential (–0.45 V vs. SCE) than CoBr₂·DME (–0.32 V), favoring single-electron transfer mechanisms. XAS (X-ray Absorption Spectroscopy) further shows FeBr₂’s shorter metal-ligand bonds (1.92 Å vs. Co’s 2.05 Å), enhancing substrate activation in C–C bond formations .

Emerging Applications

Q. What role does FeBr₂·DME play in lithium-sulfur (Li-S) battery electrolytes, and how does its coordination stability impact cycling performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.